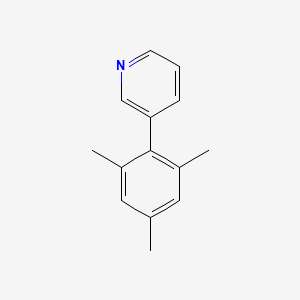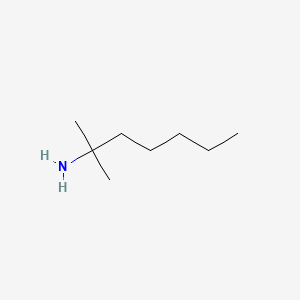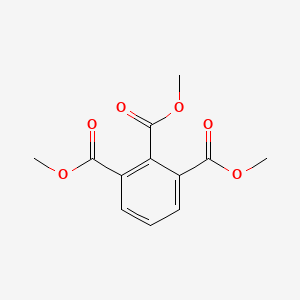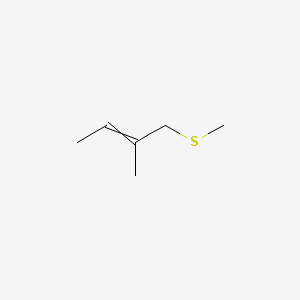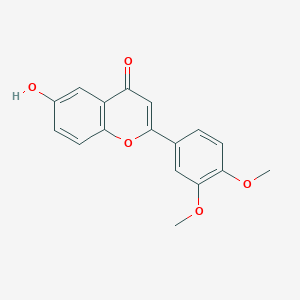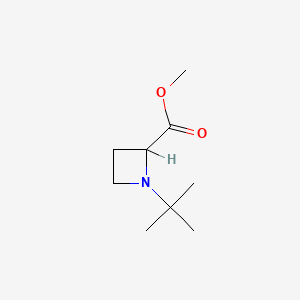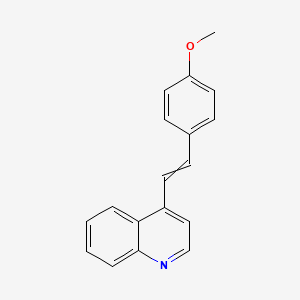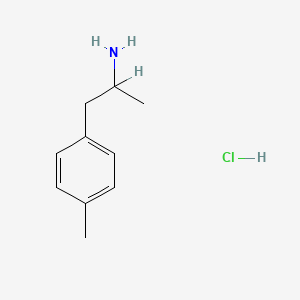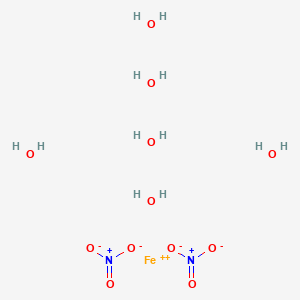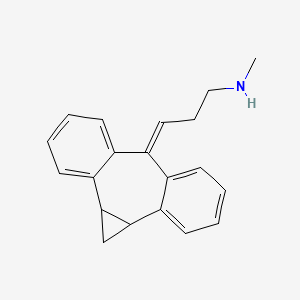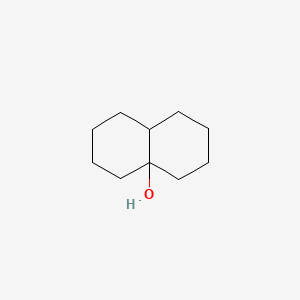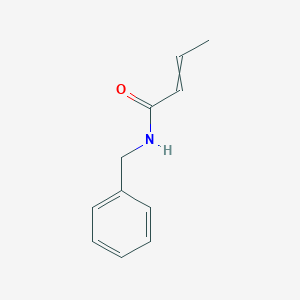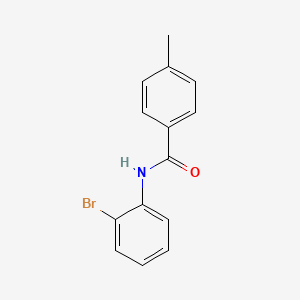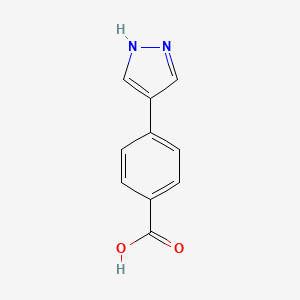
4-(1H-Pyrazol-4-yl)benzoic acid
Übersicht
Beschreibung
4-(1H-Pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is also known by its English name, 4-(1H-Pyrazol-4-yl)benzoic acid .
Synthesis Analysis
The synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid involves several steps. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to produce 4-bromo-1H-pyrazole. This is then reacted with benzoic acid in a palladium-catalyzed coupling reaction to produce 4-(1H-Pyrazol-4-yl)benzoic acid . Other methods involve the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent) to give the crude pyrazolyl benzoic acid derivative .Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrazol-4-yl)benzoic acid is established by NMR and MS analysis . The InChI code for this compound is 1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
4-(1H-Pyrazol-4-yl)benzoic acid has a predicted boiling point of 471.5±38.0 °C and a predicted density of 1.355±0.06 g/cm3 . It has a pKa value of 4.09±0.10 (Predicted) . It is a solid substance with a yellow color .Wissenschaftliche Forschungsanwendungen
1. Use in Antileishmanial and Antimalarial Research
- Summary of Application: This compound has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
- Methods of Application: The pyrazole derivatives were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial activity was evaluated against Leishmania aethiopica clinical isolate, and the in vivo antimalarial activity was evaluated using Plasmodium berghei infected mice .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Use as an Intermediate in Organic Synthesis
- Summary of Application: “4-(1H-Pyrazol-4-yl)benzoic acid” is often used as an important intermediate in organic synthesis reactions .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis reaction being performed .
- Results or Outcomes: The outcomes also depend on the specific synthesis reaction, but in general, this compound can help facilitate the creation of a wide range of organic compounds .
3. Use as Ligand or Group in Organic Chemistry Research
- Summary of Application: This compound is widely used as a ligand or group in organic chemistry research .
- Methods of Application: The specific methods of application can vary widely depending on the particular research being performed .
- Results or Outcomes: The outcomes also depend on the specific research, but in general, this compound can help facilitate various organic chemistry experiments .
4. Use in the Synthesis of Anticancer Molecules
- Summary of Application: This compound has been used in the synthesis of 1,2,4-triazole benzoic acid hybrids, which have shown potential as anticancer molecules .
- Methods of Application: The hybrids were synthesized and their structures were verified using various techniques. Their anticancer activity was evaluated using bioassay results and 2D QSAR models .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
5. Use in the Synthesis of Pyrazole Derivatives
- Summary of Application: This compound is often used as a starting material in the synthesis of various pyrazole derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis reaction being performed .
- Results or Outcomes: The outcomes also depend on the specific synthesis reaction, but in general, this compound can help facilitate the creation of a wide range of pyrazole derivatives .
6. Use in the Synthesis of Heterocyclic Compounds
- Summary of Application: “4-(1H-Pyrazol-4-yl)benzoic acid” is often used as a key intermediate in the synthesis of various heterocyclic compounds .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis reaction being performed .
- Results or Outcomes: The outcomes also depend on the specific synthesis reaction, but in general, this compound can help facilitate the creation of a wide range of heterocyclic compounds .
Safety And Hazards
4-(1H-Pyrazol-4-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on 4-(1H-Pyrazol-4-yl)benzoic acid and its derivatives . These papers cover topics such as the synthesis and characterization of the compound, its derivatives, and their biological activities.
Eigenschaften
IUPAC Name |
4-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICHEMKLPXWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304674 | |
| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-4-yl)benzoic acid | |
CAS RN |
1017794-47-6 | |
| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017794-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



